Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to a class of nitrogenous compounds with potential applications in various fields, including medicinal chemistry. The compound features a piperidine ring, which is a common motif in pharmaceuticals, and a pyridine moiety, which is known for its versatility in chemical reactions. The tert-butyl group serves as a protecting group for the carboxylate, making the compound more stable and easier to handle during chemical synthesis.
Synthesis Analysis
The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate and related derivatives often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position . Additionally, asymmetric synthesis methods have been developed for the preparation of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the tert-butyl piperidine-1-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation. The crystal structures can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to the stability of the crystal lattice .
Chemical Reactions Analysis
The tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives , while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives . Isomerization under basic conditions has been reported for the conversion of cis-substituted piperidines to their trans counterparts .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect the compound's solubility, melting point, and reactivity. The tert-butyl group enhances the lipophilicity of the compound, which can be important for its biological activity. The crystal packing and intermolecular interactions revealed by X-ray diffraction studies provide insights into the compound's solid-state properties .
Scientific Research Applications
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tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
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tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This compound is available from Tokyo Chemical Industry Co., Ltd. (TCI). It seems to be used as a building block in the synthesis of other compounds .
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Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This compound is an important intermediate in many biologically active compounds such as crizotinib .
Safety And Hazards
The safety and hazards of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” are not readily available. However, similar compounds have been classified as hazardous. For instance, “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 16.
Future Directions
The future directions of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” are not readily available. However, similar compounds such as “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” are being used as semi-flexible linkers in PROTAC development for targeted protein degradation, indicating potential future directions in drug development2.
properties
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGIYJQPWKVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622160 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
CAS RN |
550371-76-1 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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